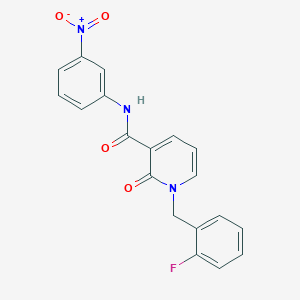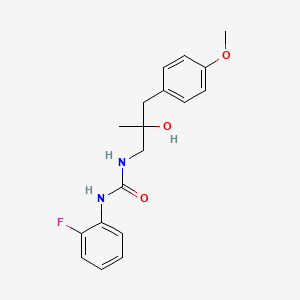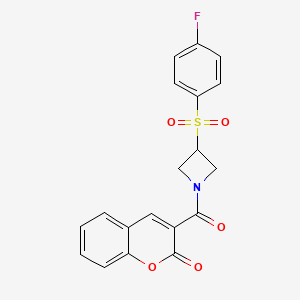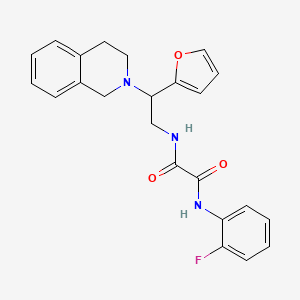
Methyl 4-bromo-3-(difluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photoactive Solid-State Materials
Methyl 4-bromo-3-(difluoromethoxy)benzoate has been synthesized and characterized as a photoactive compound . Photoactive solid-state materials have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
Photomechanical Molecular Crystals
This compound can be used in the development of photomechanical molecular crystals. These crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . This allows for the conversion of photochemical energy to mechanical energy .
Light Responsive Smart Materials
The development of novel photoactive molecules like Methyl 4-bromo-3-(difluoromethoxy)benzoate is crucial for the advancement of next-generation light-responsive smart materials .
Photoswitchable Materials
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, with overall excellent resistance to fatigue .
Bi-stable Photoswitches
Unsubstituted azobenzene-based molecules generally exhibit a thermal back reaction from cis to trans without the use of light at room temperature . The inability to perform as a bi-stable photoswitch often results in a mixture of both isomers when the materials are irradiated .
UV Irradiation Studies
Materials tend to be studied under constant irradiation of ultraviolet light to maximize the concentration of the cis isomer present . The need for constant UV irradiation diminishes the potential utility of these materials .
properties
IUPAC Name |
methyl 4-bromo-3-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBNYJPZAQHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(difluoromethoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)

![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)



![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)